molecular formula C8H10N2O5S B099574 N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide CAS No. 18226-11-4

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Cat. No. B099574
Key on ui cas rn: 18226-11-4
M. Wt: 246.24 g/mol
InChI Key: UUFFUHLKZMSVPW-UHFFFAOYSA-N
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Patent
US08466201B2

Procedure details

N-(2-Hydroxyethyl)-2-nitrobenzene sulfonamide (1.25 g, 5.08 mmol) was dissolved in methanol (50 ml) and placed under an atmosphere of nitrogen prior to the addition of 10% Pd/C (10 Wt %, 125 mg) in one portion. The reaction was evacuated, placed under an atmosphere of hydrogen (1 bar) and stirred vigorously overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo to afford the named product (0.88 g, 80%); LCMS Rt=2.05 min, m/z (ES+) 217 (M+H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)(=[O:7])=[O:6]>CO.[Pd]>[NH2:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[S:5]([NH:4][CH2:3][CH2:2][OH:1])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
OCCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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